Methyl 3-fluoro-2-vinylisonicotinat

Vue d'ensemble

Description

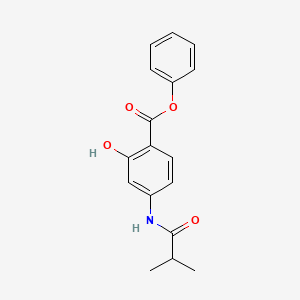

Methyl 3-fluoro-2-vinylisonicotinat (MFVIN) is a synthetic chemical compound, which is a derivative of isonicotinic acid. It is a white crystalline solid that is soluble in water and other polar solvents. MFVIN has been studied for its potential applications in various scientific research areas, ranging from chemical synthesis to drug development.

Applications De Recherche Scientifique

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Specific Scientific Field

Organic Chemistry

Summary of the Application

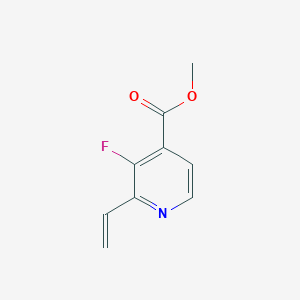

Methyl 3-Fluoropyridine-4-carboxylate is synthesized via nucleophilic aromatic substitution. This compound is of interest due to the unique properties of fluorinated organic compounds, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

Methods of Application or Experimental Procedures

The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Results or Outcomes

The product was prepared in 38% yield by nucleophilic aromatic substitution of the nitro group in methyl 3-nitro-4-pyridylcarboxylate by fluoride anion .

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

Summary of the Application

This research focuses on the synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose. Furan compounds are of interest due to their many applications in the chemical industry .

Methods of Application or Experimental Procedures

The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .

Results or Outcomes

The reaction yielded two products in a 4:1 ratio. The best yield (56%) was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

Industrial Aspects of Fluorinated Oligomers and Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Fluorinated monomers, building blocks, oligomers, and polymers have industrial production and applications. They are used in low surface energy coatings .

Methods of Application or Experimental Procedures

Functional perfluoropolyethers and functional (meth)acrylate oligomers are areas of special attention .

Results or Outcomes

Fluoropolymers have unique properties due to strong carbon–carbon bonds and extremely stable carbon–fluorine bonds. They have increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties .

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

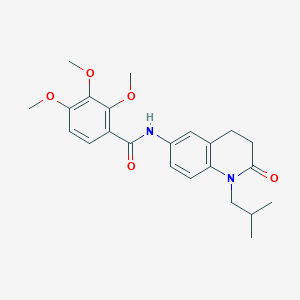

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Methods of Application or Experimental Procedures

Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Methyl 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzoate

Summary of the Application

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with a benzene ring .

Methods of Application or Experimental Procedures

The title compounds are obtained by a three-step substitution reaction .

Results or Outcomes

The paper provides a detailed description of the synthesis process .

Propriétés

IUPAC Name |

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFQPJOJINSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-2-vinylisonicotinat | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)

![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)

![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)